![molecular formula C9H7ClN6O2 B14245931 Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]- CAS No. 521058-41-3](/img/structure/B14245931.png)
Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]- is a chemical compound with the molecular formula C9H7ClN6O2 and a molecular weight of 266.644 g/mol This compound is known for its unique structure, which includes a benzamide core substituted with a chlorine atom and a tetrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]- typically involves the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting benzoyl chloride with ammonia or an amine under controlled conditions.
Chlorination: The benzamide core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Tetrazole Ring Formation: The tetrazole ring is introduced by reacting the chlorinated benzamide with sodium azide and a suitable catalyst under high-temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Reactors: Used for small to medium-scale production, where reactions are carried out in a controlled environment.
Continuous Flow Reactors: Employed for large-scale production, allowing for continuous synthesis and improved efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of tetrazole derivatives or other substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide: The parent compound without the chlorine and tetrazole substitutions.
3-Chlorobenzamide: Benzamide with a chlorine atom at the 3-position.
Tetrazole-substituted Benzamides: Benzamides with various tetrazole substitutions.
Uniqueness
Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]- is unique due to its specific combination of chlorine and tetrazole substitutions, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
521058-41-3 |
|---|---|
Molekularformel |
C9H7ClN6O2 |
Molekulargewicht |
266.64 g/mol |
IUPAC-Name |
3-chloro-N-(2H-tetrazol-5-ylcarbamoyl)benzamide |
InChI |
InChI=1S/C9H7ClN6O2/c10-6-3-1-2-5(4-6)7(17)11-9(18)12-8-13-15-16-14-8/h1-4H,(H3,11,12,13,14,15,16,17,18) |
InChI-Schlüssel |
HRASKWNJKNZBSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(=O)NC2=NNN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


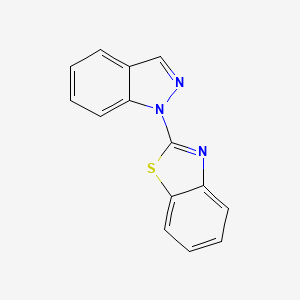
![2-Oxazolidinone, 3-[(1R)-1-cyclohexyl-2-nitroethyl]-4-phenyl-, (4R)-](/img/structure/B14245855.png)
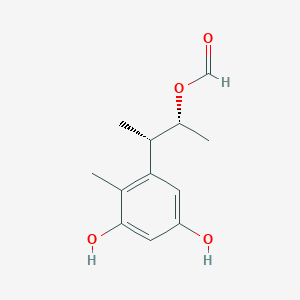
![N-[(1S,2S)-2-amino-1,2-diphenylethyl]piperidine-1-sulfonamide](/img/structure/B14245863.png)
![3-[(1S)-1,2-Dihydroxyethyl]benzonitrile](/img/structure/B14245869.png)
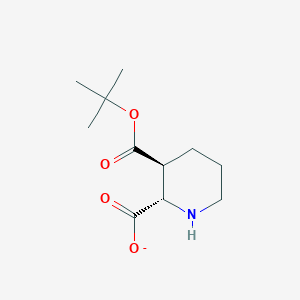
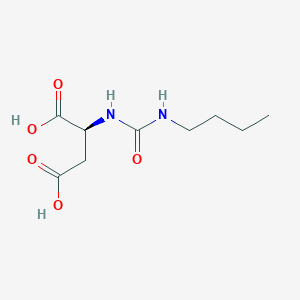
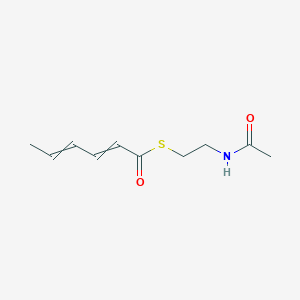
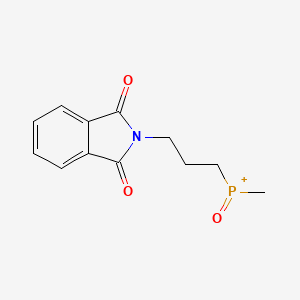
![Aziridine, 2-benzoyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)-](/img/structure/B14245913.png)
![4-[2-(3-Methyl-4-oxo-4H-1-benzopyran-2-yl)ethenyl]benzonitrile](/img/structure/B14245921.png)
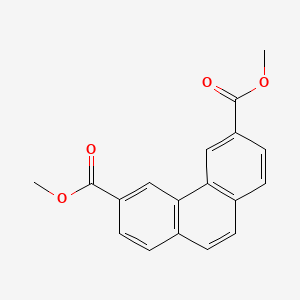
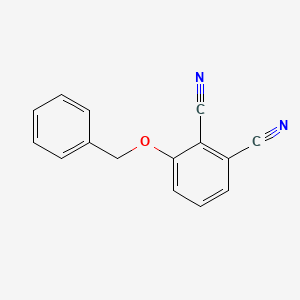
![Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate](/img/structure/B14245951.png)
